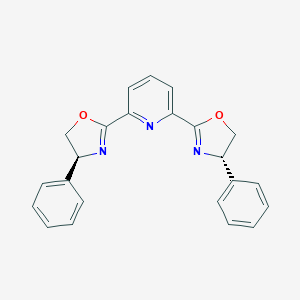

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

描述

属性

IUPAC Name |

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHBIMJNCKZZQO-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426601 | |

| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174500-20-0 | |

| Record name | Ph-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174500200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PH-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R62CXU58K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine ((S)-Ph-PyBox)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine, a chiral ligand commonly known as (S)-Ph-PyBox. This class of pyridine-2,6-bis(oxazoline) (PyBox) ligands is of significant interest in asymmetric catalysis, forming tridentate complexes with various metals to catalyze enantioselective reactions.[1][2] This document details established synthetic protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction to (S)-Ph-PyBox

Chiral pyridine-2,6-bis(oxazoline)s, or PyBox ligands, are C2-symmetrical tridentate "pincer-type" ligands that coordinate with a wide array of metals.[2] The resulting metal complexes create a chiral environment that can effectively control the stereochemical outcome of a variety of chemical transformations.[1][2] The phenyl-substituted variant, (S)-Ph-PyBox, has proven to be a highly effective ligand in numerous asymmetric catalytic reactions, including hydrosilylation of ketones and enantioselective direct-addition of terminal alkynes to imines.[3] The rigid scaffold and the steric influence of the phenyl groups at the stereogenic centers are key to its high efficiency and enantioselectivity.[3]

Synthetic Methodologies

Two primary synthetic routes for the preparation of (S)-Ph-PyBox and its analogues are well-documented. The first involves a two-step process starting from a pyridine-2,6-dicarboxamide derivative via a bis-tosylate intermediate. The second, and more general, approach is a one-pot condensation reaction between a pyridine dinitrile and a chiral amino alcohol, often catalyzed by a Lewis acid like zinc triflate.

Method 1: Synthesis via Bis-Tosylate Intermediate

This method proceeds through the formation of a bis-tosylate from N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide, which then undergoes an intramolecular SN2 reaction to form the bis(oxazoline) rings.

The synthesis begins with the treatment of N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide with p-toluenesulfonyl chloride in the presence of triethylamine. This reaction forms a bis-tosylate intermediate. Subsequent treatment of this intermediate, likely with a base, induces a double intramolecular SN2 cyclization to yield the final (S)-Ph-PyBox product.[4] The product is then purified using column chromatography.[4]

Diagram of the Synthetic Workflow (Method 1)

Caption: Workflow for the synthesis of (S)-Ph-PyBox via a bis-tosylate intermediate.

| Parameter | Value | Reference |

| Yield | 68% | [4] |

| TLC (Rf) | 0.32 (in 30% ethyl acetate/n-hexane) | [4] |

Method 2: One-Pot Condensation of Dinitrile and Amino Alcohol

A more direct and often higher-yielding approach involves the Lewis acid-catalyzed condensation of 2,6-pyridinedicarbonitrile with a chiral β-amino alcohol. Zinc trifluoromethanesulfonate (Zn(OTf)₂) is a commonly used and effective catalyst for this transformation.[5][6] This method is praised for its efficiency, with some reports of yields exceeding 90% without the need for extensive purification.[6]

An oven-dried, two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.[5] To this flask are added 2,6-pyridinedicarbonitrile, anhydrous toluene, and zinc trifluoromethanesulfonate.[5] The mixture is stirred briefly at room temperature. A solution of the chiral amino alcohol, in this case, (S)-2-amino-2-phenylethanol, in toluene is then added.[5] The reaction mixture is heated to reflux for 24 hours.[5] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.[5] The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[5] The resulting residue is purified by column chromatography on silica gel to afford the desired (S)-Ph-PyBox as a solid.[5]

Diagram of the Synthetic Pathway (Method 2)

Caption: One-pot synthesis of (S)-Ph-PyBox via zinc-catalyzed condensation.

The following table summarizes typical reactant quantities and yields for a similar PyBox synthesis, which can be adapted for the target molecule.[5]

| Component | Quantity | Moles | Equivalence |

| 2,6-Pyridinedicarbonitrile | 2.58 g | 20.0 mmol | 1.00 |

| (S)-2-Amino-2-phenylethanol | 5.48 g | 40.0 mmol | 2.00 |

| Zinc Trifluoromethanesulfonate | 363 mg | 1.00 mmol | 0.05 |

| Anhydrous Toluene | 150 mL | - | - |

| Product Yield | ~81-83% | ~6.89-7.06 g |

Note: The quantities for (S)-2-amino-2-phenylethanol are calculated based on the molar equivalents from the reference procedure for a related amino alcohol.[5]

While specific data for the title compound is not fully detailed in the searched literature, the following represents typical characterization data for a closely related Ph-PyBox derivative.[5]

| Analysis | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 8.21 (d, J = 8.0 Hz, 2H), 7.89 (t, J = 8.0 Hz, 1H), 7.20-7.31 (m, 10H), 4.59 (t, J = 8.5 Hz, 2H), 4.33-4.39 (m, 2H), 4.16 (t, J = 8.5 Hz, 2H), 2.84-2.89 (m, 1H), 2.76-2.81 (m, 1H), 2.05-2.11 (m, 1H), 1.90-1.96 (m, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 162.5, 146.9, 141.6, 137.5, 128.5, 128.4, 126.1, 125.9, 73.3, 66.5, 37.6, 32.4 |

| IR (film) | 3438, 2926, 2238, 1643, 1575, 1496, 1454, 1359, 1248, 1171, 1108, 1076, 975, 910, 735, 701 cm⁻¹ |

| LRMS (ESI) | m/z calcd for C₂₇H₂₈N₃O₂ (M+H) 426.2; found 426.2 |

| Melting Point | 86-88 °C |

Applications in Asymmetric Catalysis

(S)-Ph-PyBox is a versatile ligand used in a multitude of metal-catalyzed asymmetric reactions. Its ability to form stable complexes with metals like nickel, copper, and lanthanides allows for the effective transfer of chirality in catalytic cycles.[1][3] A notable application is in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzincs.[5] These ligands are crucial in the synthesis of enantioenriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

Diagram of the Application Logic

Caption: Role of (S)-Ph-PyBox in asymmetric catalysis.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The one-pot condensation of 2,6-pyridinedicarbonitrile with (S)-2-amino-2-phenylethanol catalyzed by zinc triflate represents a highly efficient and direct method. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the successful synthesis and application of this valuable chiral ligand for the advancement of asymmetric catalysis in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. blog.strem.com [blog.strem.com]

- 3. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (S,S)-Ph-pybox Ligand

This guide provides a comprehensive overview of the (S,S)-Ph-pybox ligand, a cornerstone in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the ligand's structure, properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Structure and Properties

(S,S)-Ph-pybox, chemically known as (-)-2,6-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine, is a C2-symmetric chiral ligand widely employed in asymmetric synthesis.[1] Its rigid tridentate "pincer-type" structure allows for effective coordination with a variety of metals, creating well-defined chiral environments that facilitate high enantioselectivity in catalytic reactions.[1] The two stereogenic centers are located on the oxazoline rings, directly influencing the stereochemical outcome of the catalyzed reaction.[1]

The phenyl substituents on the oxazoline rings provide steric bulk, which is crucial for creating a chiral pocket around the metal center. This steric hindrance plays a significant role in differentiating between the prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

Physicochemical Properties

The (S,S)-Ph-pybox ligand is typically a white crystalline solid.[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉N₃O₂ | [2][3][4] |

| Molecular Weight | 369.42 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 171-175 °C | [2] |

| Specific Rotation [α]²⁰_D_ | -224° (c=1, CHCl₃) | [2] |

| CAS Number | 174500-20-0 | [2] |

Synthesis of (S,S)-Ph-pybox: An Experimental Protocol

The synthesis of (S,S)-Ph-pybox is commonly achieved through the condensation of (S)-phenylglycinol with a pyridine dinitrile derivative. A well-established and efficient one-pot method utilizes zinc triflate as a catalyst.[5]

Materials and Reagents

-

(S)-Phenylglycinol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexanes

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with 2,6-pyridinedicarbonitrile (1.0 eq) and zinc triflate (0.1 eq). The flask is purged with an inert gas (e.g., Argon).

-

Addition of Reagents: Anhydrous toluene is added to the flask, followed by the addition of (S)-phenylglycinol (2.2 eq).

-

Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the (S,S)-Ph-pybox ligand as a white solid. A small amount of triethylamine can be added to the eluent to prevent product streaking on the column.[6]

Applications in Asymmetric Catalysis

The (S,S)-Ph-pybox ligand has proven to be highly effective in a wide range of asymmetric catalytic transformations when complexed with various transition metals. These complexes are instrumental in the stereoselective synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

Asymmetric Hydrosilylation of Ketones

Iron complexes of (S,S)-Ph-pybox have been utilized as catalysts for the asymmetric hydrosilylation of ketones, a key step in the synthesis of chiral alcohols.[7]

| Substrate | Catalyst Precursor | Yield (%) | ee (%) (Configuration) | Reference |

| Acetophenone | (S,S)-(iPrPyBOX)Fe(CH₂SiMe₃)₂ | >95 | 49 (R) | [8] |

| 4-Methoxyacetophenone | (S,S)-(iPrPyBOX)Fe(CH₂SiMe₃)₂ | >95 | 41 (R) | [8] |

| 2-Hexanone | (S,S)-(iPrPyBOX)Fe(CH₂SiMe₃)₂ | >95 | 16 (R) | [8] |

Asymmetric Mukaiyama-Aldol Reaction

Copper(II) complexes of phenyl-substituted Pybox ligands are highly effective catalysts for the enantioselective Mukaiyama-Aldol reaction, a powerful method for carbon-carbon bond formation.[8]

| Aldehyde | Silyl Enol Ether | Catalyst | Yield (%) | ee (%) | Reference |

| (Benzyloxy)acetaldehyde | Silyl ketene acetal of methyl isobutyrate | Cu(OTf)₂-(S,S)-Ph-pybox | 95 | 98 | [8] |

Visualizing the Catalytic Process

To illustrate the logical flow of utilizing the (S,S)-Ph-pybox ligand in a typical asymmetric catalytic reaction, the following workflow diagram is provided.

Caption: General workflow for a catalytic reaction using (S,S)-Ph-pybox.

This diagram outlines the key stages, from the synthesis of the ligand and formation of the chiral catalyst, through the asymmetric reaction itself, to the final analysis and purification of the enantioenriched product.

References

- 1. blog.strem.com [blog.strem.com]

- 2. strem.com [strem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine (CAS 174500-20-0): A Privileged Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 174500-20-0, identified as 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine. Widely known in the scientific community by the acronym (S,S)-Ph-pybox, this molecule is not a therapeutic agent itself but rather a critical tool in the synthesis of chiral molecules, which are fundamental in drug development. This guide details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a C₂-symmetric chiral tridentate ligand in asymmetric catalysis. Particular focus is given to its use in ruthenium-catalyzed enantioselective C-H amination, including quantitative data on reaction performance and a detailed experimental protocol. A proposed catalytic cycle for this transformation is also visualized.

Chemical Information and Physical Properties

2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine is a white to off-white crystalline solid.[1] Its structure features a central pyridine ring flanked by two chiral oxazoline moieties, each bearing a phenyl group at the stereogenic center. This C₂-symmetric "pincer" configuration is crucial for its efficacy in inducing stereoselectivity in chemical reactions.[2]

| Property | Value | Reference |

| CAS Number | 174500-20-0 | [3] |

| Molecular Formula | C₂₃H₁₉N₃O₂ | [3] |

| Molecular Weight | 369.42 g/mol | [3] |

| Synonyms | (S,S)-2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine, (S,S)-Ph-pybox | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Optical Rotation | [α]₂₀/D −224°, c = 1 in chloroform | [5] |

| Purity | Typically ≥98% | [6] |

Synthesis of (S,S)-Ph-pybox

The synthesis of (S,S)-Ph-pybox is typically achieved through the condensation of a chiral amino alcohol with a pyridine dinitrile or dicarboxylate derivative. The following protocol is a representative method.

Experimental Protocol: Synthesis of 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine

Materials:

-

(S)-(-)-2-Phenylglycinol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 eq) and zinc trifluoromethanesulfonate (0.05 eq).

-

Add anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature.

-

In a separate flask, dissolve (S)-(-)-2-phenylglycinol (2.0 eq) in anhydrous toluene.

-

Add the amino alcohol solution to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the (S,S)-Ph-pybox ligand as a white solid.

Application in Asymmetric Catalysis

(S,S)-Ph-pybox is a privileged ligand in asymmetric catalysis, capable of coordinating with a wide range of transition metals, including ruthenium, iron, nickel, and copper. The resulting chiral complexes are highly effective catalysts for a variety of enantioselective transformations, which are critical for the synthesis of single-enantiomer pharmaceuticals.

Ruthenium-Catalyzed Enantioselective Intramolecular C-H Amination

A significant application of (S,S)-Ph-pybox is in ruthenium-catalyzed intramolecular C-H amination reactions. These reactions allow for the direct conversion of C-H bonds into C-N bonds, providing a streamlined route to chiral nitrogen-containing heterocycles, which are common motifs in bioactive molecules. In this context, a ruthenium complex of (S,S)-Ph-pybox can catalyze the ring-closing amination of sulfamoyl azides to furnish chiral 1,2,5-thiadiazolidine-1,1-dioxides with high yields and enantioselectivities.[3] These products can then be readily converted to valuable chiral vicinal diamines.[3]

Quantitative Data for Ru-pybox Catalyzed C-H Amination of Sulfamoyl Azides [3]

| Substrate | Product | Yield (%) | ee (%) |

| N-((1-azido-3-phenylpropan-2-yl)sulfonyl)aniline | 3-benzyl-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 98 | 98 |

| N-((1-azido-4-methyl-3-phenylpentan-2-yl)sulfonyl)aniline | 3-(sec-butyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 95 | 96 |

| N-((1-azido-3-(4-methoxyphenyl)propan-2-yl)sulfonyl)aniline | 3-(4-methoxybenzyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 99 | 97 |

| N-((1-azido-3-(4-chlorophenyl)propan-2-yl)sulfonyl)aniline | 3-(4-chlorobenzyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 97 | 98 |

Experimental Protocol: Representative Ru-pybox Catalyzed Intramolecular C-H Amination

Materials:

-

Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

-

(S,S)-Ph-pybox ligand

-

Sulfamoyl azide substrate

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the ruthenium precursor and the (S,S)-Ph-pybox ligand in anhydrous DCE.

-

Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active chiral catalyst.

-

Add the sulfamoyl azide substrate to the catalyst solution.

-

Heat the reaction mixture to the desired temperature (e.g., 55 °C) and monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclic sulfamide.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Proposed Catalytic Cycle for Ru-pybox C-H Amination

The mechanism of the ruthenium-catalyzed C-H amination is believed to proceed through a stepwise pathway involving a ruthenium-nitrenoid intermediate.[3] This intermediate facilitates a 1,5-hydrogen atom transfer from the benzylic C-H bond, followed by a radical rebound to form the new C-N bond and close the ring.

Caption: Proposed catalytic cycle for Ru-pybox C-H amination.

Other Notable Applications

Beyond C-H amination, (S,S)-Ph-pybox and its metal complexes have demonstrated high efficacy in a range of other important asymmetric transformations:

-

Iron-Catalyzed Hydrosilylation of Ketones: (S,S)-Ph-pybox-iron complexes catalyze the enantioselective reduction of ketones to chiral alcohols, a fundamental transformation in organic synthesis.[2]

-

Ruthenium-Catalyzed Isomerization of Isoxazoles: Chiral 2H-azirines, valuable synthetic intermediates, can be accessed with high enantioselectivity through the isomerization of isoxazoles catalyzed by Ru-(S,S)-Ph-pybox complexes.

-

Diels-Alder Reactions: Cationic iron(III) complexes of pybox ligands have been used to catalyze enantioselective Diels-Alder reactions, enabling the construction of complex cyclic systems.

-

Negishi Cross-Couplings: Nickel-pybox complexes have been shown to be effective catalysts for the enantioselective cross-coupling of secondary alkyl halides with organozinc reagents.

Conclusion

2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine (CAS 174500-20-0), or (S,S)-Ph-pybox, is a cornerstone chiral ligand in the field of asymmetric catalysis. Its robust C₂-symmetric design and strong coordinating ability have enabled the development of highly selective and efficient catalytic systems for a multitude of chemical transformations. For professionals in drug development and chemical synthesis, (S,S)-Ph-pybox represents a powerful tool for the construction of enantiomerically pure molecules, ultimately facilitating the discovery and production of novel therapeutics and advanced materials. The continued exploration of its catalytic capabilities promises to unlock new and more efficient synthetic pathways to complex chiral structures.

References

- 1. Enantioselective C-H amination using cationic ruthenium(II)-pybox catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Bis (4S)-4-phenyl-2-oxazolinyl pyridine 98 174500-20-0 [sigmaaldrich.com]

- 6. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

The Coordination Chemistry of Ph-pybox with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility and chiral architecture of 2,6-bis(oxazolinyl)pyridine (pybox) ligands have established them as a cornerstone in modern coordination chemistry and asymmetric catalysis. Among the diverse family of pybox ligands, those bearing phenyl substituents (Ph-pybox) have demonstrated exceptional efficacy in a multitude of transition metal-catalyzed reactions. This technical guide provides a comprehensive overview of the coordination chemistry of Ph-pybox with various transition metals, focusing on the synthesis of these complexes, their structural features, and their applications in catalysis. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in academia and industry.

The Ph-pybox Ligand: Synthesis and Properties

The Ph-pybox ligand is a C2-symmetric, tridentate "pincer-type" ligand that coordinates to a metal center through the nitrogen atoms of the pyridine ring and the two oxazoline rings.[1] This coordination creates a chiral environment around the metal, which is fundamental to its utility in enantioselective catalysis.[1] The synthesis of Ph-pybox ligands is well-established and typically involves the condensation of a pyridine dicarbonyl precursor with chiral amino alcohols.

General Synthesis of Ph-pybox Ligands

A common route for the synthesis of Ph-pybox ligands starts from 2,6-pyridinedicarbonitrile and a chiral amino alcohol, such as (S)-2-amino-2-phenylethanol, in the presence of a Lewis acid catalyst like zinc trifluoromethanesulfonate.[2]

Experimental Protocol: Synthesis of (S,S)-Ph-pybox [2][3]

-

Materials: (S)-2-amino-2-phenylethanol, 2,6-pyridinedicarbonitrile, zinc trifluoromethanesulfonate (Zn(OTf)₂), anhydrous toluene, ethyl acetate, dichloromethane, p-toluenesulfonyl chloride, triethylamine, anhydrous sodium sulfate.

-

Procedure:

-

To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 equiv).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of (S)-2-amino-2-phenylethanol (2.0 equiv) in toluene.

-

Heat the reaction mixture at reflux for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (S,S)-Ph-pybox ligand.[2][3]

-

An alternative method involves the reaction of N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide with p-toluenesulfonyl chloride in the presence of triethylamine, followed by an intramolecular SN2 reaction to form the oxazoline rings.[3]

A generalized workflow for the synthesis of Ph-pybox ligands is depicted below:

Coordination with Transition Metals

The tridentate nature of the Ph-pybox ligand allows it to form stable complexes with a wide array of transition metals, including those from the d-block and f-block elements.[1] The resulting complexes often exhibit well-defined geometries, which are crucial for their catalytic activity.

Synthesis of Transition Metal-Ph-pybox Complexes

The synthesis of transition metal-Ph-pybox complexes is typically achieved by reacting the Ph-pybox ligand with a suitable metal precursor, such as a metal halide or triflate salt.

Experimental Protocol: Synthesis of --INVALID-LINK--₂ [4]

-

Materials: (S,S)-Ph-pybox ligand, Fe(ClO₄)₂·6H₂O, methanol.

-

Procedure:

-

Dissolve Fe(ClO₄)₂·6H₂O in methanol.

-

Add a methanolic solution of the (S,S)-Ph-pybox ligand (2.0 equiv).

-

Stir the reaction mixture at room temperature.

-

The resulting dark red polycrystalline product is isolated by filtration.

-

Purify the complex by recrystallization from methanol.

-

Experimental Protocol: Synthesis of trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] [5]

-

Materials: [RuCl₂(p-cymene)]₂, (R,R)-Ph-pybox, PPh₂(OEt), dichloromethane.

-

Procedure:

-

A mixture of [RuCl₂(p-cymene)]₂ (1.0 equiv) and (R,R)-Ph-pybox (2.0 equiv) in dichloromethane is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The resulting solid is dissolved in dichloromethane, and PPh₂(OEt) (2.0 equiv) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is evaporated, and the residue is washed with diethyl ether to yield the final complex.

-

The general workflow for the synthesis of transition metal-Ph-pybox complexes can be visualized as follows:

Catalytic Applications

Ph-pybox transition metal complexes are highly effective catalysts for a wide range of asymmetric reactions, consistently delivering products with high enantioselectivity.

Asymmetric Transfer Hydrogenation of Ketones

Ruthenium(II)-Ph-pybox complexes have been successfully employed as catalysts for the asymmetric transfer hydrogenation of aryl ketones.[5] For instance, the complex trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] has demonstrated high conversion rates and enantioselectivities (up to 96% ee) in the reduction of various aromatic ketones to their corresponding (S)-benzyl alcohols.[5]

| Substrate | Conversion (%) | ee (%) | Time (min) |

| Acetophenone | ~90 | 96 | 5-10 |

| 4-Methylacetophenone | ~90 | 95 | 5-10 |

| 4-Methoxyacetophenone | ~90 | 94 | 5-10 |

| 4-Chloroacetophenone | ~90 | 96 | 5-10 |

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones Catalyzed by trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}]. Data from[5].

Asymmetric Hydrosilylation of Ketones

Iron(II)-Ph-pybox complexes are active in the catalytic hydrosilylation of ketones.[6] The enantioselectivity of these reactions can be modest but can be significantly improved by the addition of a co-catalyst like B(C₆F₅)₃.[6]

| Substrate | Conversion (%) | ee (%) (without B(C₆F₅)₃) | ee (%) (with B(C₆F₅)₃) |

| Acetophenone | >95 | 42 | 85 |

| p-Methoxyacetophenone | >95 | 34 | 78 |

| p-tert-Butylacetophenone | >95 | 41 | 82 |

| α-Tetralone | >95 | 54 | 91 |

Table 2: Catalytic Hydrosilylation of Ketones using (S,S)-(Ph-pybox)Fe(CH₂SiMe₃)₂. Data from[6].

Asymmetric Spiroannulation Reactions

Scandium(III)-Ph-pybox complexes have been utilized in asymmetric spiroannulation reactions.[7] The choice of the pybox ligand substituent has a significant impact on the reaction rate and enantioselectivity.

| Ligand | Relative Rate | dr | ee (%) |

| t-Bu-PyBox | 18.7 | >20:1 | 98 |

| Ph-PyBox | 16.9 | >20:1 | 60 |

| iPr-PyBox | 8.2 | 94:6 | 88 |

| inda-PyBox | 15.9 | >20:1 | 93 |

Table 3: Ligand Effects in Scandium(III)-Catalyzed Asymmetric Spiroannulation. Data from[7].

A representative catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru-Ph-pybox complex is illustrated below:

Structural and Spectroscopic Properties

The coordination of Ph-pybox to a metal center can be characterized by various spectroscopic techniques and X-ray crystallography.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the formation of the Ph-pybox ligand and its metal complexes. For the free ligand, characteristic signals for the pyridine and oxazoline protons are observed. Upon coordination to a metal, these signals can shift significantly. For paramagnetic complexes, such as some Fe(II) complexes, the NMR spectra will exhibit paramagnetically shifted and broadened resonances.[6]

-

IR Spectroscopy: The C=N stretching frequency of the oxazoline ring in the IR spectrum is a useful diagnostic tool. This band typically appears around 1640-1660 cm⁻¹ and can shift upon coordination to a metal.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio of the metal complexes and confirm their composition.

Electrochemical Properties

The redox properties of Ph-pybox ligands and their metal complexes can be investigated using techniques like cyclic voltammetry. The pybox ligand itself can be redox-active, capable of stabilizing low-valent metal centers by accepting electron density into its π-system.[8] This property is crucial in catalytic reactions that involve changes in the metal's oxidation state. For example, a (pybox)Ni(Ph) complex has been described as a Ni(II) center stabilized by a pybox radical anion.[8]

Structural Data

While a comprehensive table of bond lengths and angles requires access to specific crystallographic information files, which are beyond the scope of this guide, general structural features can be summarized. In most octahedral complexes of the type [M(Ph-pybox)₂]ⁿ⁺, the two Ph-pybox ligands coordinate in a meridional fashion. The coordination geometry around the metal center is often distorted from ideal octahedral due to the steric constraints of the ligand.

Conclusion

The Ph-pybox ligand has proven to be a privileged ligand in coordination chemistry, enabling the synthesis of a diverse range of transition metal complexes with significant applications in asymmetric catalysis. The straightforward synthesis of the ligand, coupled with its ability to form stable and well-defined complexes, makes it an attractive platform for the development of new catalytic systems. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the design and application of these versatile catalysts. Further exploration into the coordination chemistry of Ph-pybox with a broader range of transition metals and its application in novel catalytic transformations is a promising area for future research.

References

- 1. blog.strem.com [blog.strem.com]

- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pybox Ligands: A Technical Guide

Introduction

Pyridine-bis(oxazoline) ligands, commonly known as Pybox ligands, have emerged as a significant class of chiral ligands in the field of asymmetric catalysis. Their robust tridentate coordination to a variety of metal centers, coupled with their modular synthesis, has led to their successful application in a wide range of enantioselective transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Pybox ligands, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Discovery and Structural Features

The first Pybox ligands were reported by Nishiyama and co-workers in 1989.[1][2] These ligands are characterized by a central pyridine ring flanked by two chiral oxazoline moieties. The C2-symmetry of the ligand framework is a key feature that often leads to high levels of stereocontrol in catalytic reactions. The substituents at the 4- and/or 5-positions of the oxazoline rings can be readily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and enantioselectivity.[3] The tridentate "pincer-type" coordination of the Pybox ligand to a metal center creates a well-defined chiral environment, which is crucial for effective asymmetric induction.[3]

Synthesis of Pybox Ligands

The synthesis of Pybox ligands is typically achieved through the condensation of a pyridine-2,6-dicarbonitrile or a derivative with two equivalents of a chiral β-amino alcohol. A highly efficient one-pot method utilizing zinc triflate as a catalyst has been developed, often providing high yields without the need for extensive purification.[4][5]

General Experimental Protocol: One-Pot Synthesis using Zinc Triflate

This protocol is based on the method developed by Cornejo et al.[4]

Materials:

-

Pyridine-2,6-dicarbonitrile

-

Chiral β-amino alcohol (e.g., (S)-2-amino-2-phenylethanol)[6][7][8][9][10]

-

Zinc triflate (Zn(OTf)₂)[11]

-

Anhydrous toluene[11]

-

Ethyl acetate

-

Brine solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A two-necked round-bottom flask fitted with a reflux condenser and an argon inlet is charged with pyridine-2,6-dicarbonitrile (1.0 equiv) and zinc triflate (5-10 mol%).

-

The flask is purged with argon, and anhydrous toluene is added.

-

The mixture is stirred for 5 minutes at room temperature.

-

A solution of the chiral β-amino alcohol (2.0-2.2 equiv) in anhydrous toluene is added to the flask.

-

The reaction mixture is heated to reflux and maintained for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Pybox ligand.

-

If necessary, the ligand can be further purified by column chromatography on silica gel.[11]

Characterization:

The synthesized Pybox ligands can be characterized by various spectroscopic methods, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the ligand.[1][12]

-

Mass Spectrometry: To determine the molecular weight.

-

Optical Rotation: To confirm the enantiopurity of the ligand.

The following diagram illustrates the general workflow for the synthesis and purification of Pybox ligands.

Applications in Asymmetric Catalysis

Pybox ligands have been successfully employed in a multitude of asymmetric catalytic reactions. The following sections detail some of the most significant applications, including experimental protocols and quantitative data.

Asymmetric Hydrosilylation of Ketones

The rhodium-catalyzed asymmetric hydrosilylation of ketones is one of the seminal applications of Pybox ligands, as first reported by Nishiyama.[13] This reaction provides a powerful method for the synthesis of chiral secondary alcohols.

General Experimental Protocol:

-

In a glovebox, a Schlenk flask is charged with the Rh-Pybox catalyst (e.g., [Rh((S,S)-iPr-Pybox)Cl₃]) (0.1-1 mol%).

-

The ketone substrate (1.0 equiv) is added to the flask.

-

The flask is sealed, removed from the glovebox, and cooled to the desired temperature (e.g., 0 °C).

-

A hydrosilane (e.g., diphenylsilane) (1.5-2.0 equiv) is added dropwise via syringe.

-

The reaction is stirred at the specified temperature until completion (monitored by TLC or GC).

-

The reaction is quenched by the addition of an acidic workup solution (e.g., 1 M HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.

-

The resulting chiral alcohol is purified by column chromatography.

Quantitative Data for Asymmetric Hydrosilylation of Ketones:

| Entry | Ketone | Pybox Ligand | Catalyst | Silane | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (S,S)-iPr-Pybox | [Rh(Pybox)Cl₃] | Ph₂SiH₂ | 0 | 95 | 94 (S) | [14] |

| 2 | Propiophenone | (S,S)-iPr-Pybox | [Rh(Pybox)Cl₃] | Ph₂SiH₂ | 0 | 98 | 96 (S) | [14] |

| 3 | 1-Tetralone | (S,S)-iPr-Pybox | [Rh(Pybox)Cl₃] | Ph₂SiH₂ | 25 | 99 | 95 (S) | [14] |

The proposed catalytic cycle for the Rh-Pybox catalyzed hydrosilylation of ketones is depicted below.

Asymmetric Diels-Alder Reaction

Copper(II)-Pybox complexes have proven to be highly effective catalysts for the enantioselective Diels-Alder reaction between various dienes and dienophiles.[15][16][17][18][19][20]

General Experimental Protocol:

-

The Cu(II)-Pybox catalyst is prepared in situ by stirring the Pybox ligand (1.1 equiv) with a Cu(II) salt (e.g., Cu(OTf)₂) (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂) at room temperature for 1-2 hours.[16]

-

The dienophile (1.0 equiv) is added to the catalyst solution and stirred for a short period.

-

The reaction mixture is cooled to the desired temperature (e.g., -78 °C).

-

The diene (2.0-3.0 equiv) is added, and the reaction is stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The product is extracted, dried, and purified by column chromatography.

Quantitative Data for Asymmetric Diels-Alder Reaction:

| Entry | Dienophile | Diene | Pybox Ligand | Catalyst | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| 1 | N-Acryloyloxazolidinone | Cyclopentadiene | (S,S)-Ph-Pybox | Cu(OTf)₂ | -78 | 95 | >99:1 | 98 | [15] |

| 2 | N-Crotonoyloxazolidinone | Cyclopentadiene | (S,S)-tBu-Pybox | Cu(OTf)₂ | -78 | 92 | 98:2 | 97 | [15] |

| 3 | Methyl Acrylate | Cyclopentadiene | (S,S)-Ph-Pybox | Cu(SbF₆)₂ | -78 | 85 | 95:5 | 94 | [15] |

The following diagram illustrates the proposed mechanism for the Cu(II)-Pybox catalyzed Diels-Alder reaction.

Asymmetric Mukaiyama Aldol Reaction

Pybox-ligated copper(II) complexes also catalyze the asymmetric Mukaiyama aldol reaction, providing access to chiral β-hydroxy carbonyl compounds with high levels of enantioselectivity.[21][22][23][24][25]

General Experimental Protocol:

-

The Cu(II)-Pybox catalyst is prepared as described for the Diels-Alder reaction.

-

The aldehyde substrate (1.0 equiv) is added to the catalyst solution.

-

The mixture is cooled to the appropriate temperature (e.g., -78 °C).

-

The silyl enol ether (1.2-1.5 equiv) is added dropwise.

-

The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted, dried, and purified by column chromatography.

Quantitative Data for Asymmetric Mukaiyama Aldol Reaction:

| Entry | Aldehyde | Silyl Enol Ether | Pybox Ligand | Catalyst | Temp (°C) | Yield (%) | syn:anti | ee (%) (syn) | Reference |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | (S,S)-Ph-Pybox | Cu(OTf)₂ | -78 | 91 | 95:5 | 97 | [22] |

| 2 | Isobutyraldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | (S,S)-Ph-Pybox | Cu(OTf)₂ | -78 | 88 | >99:1 | 96 | [22] |

| 3 | Benzaldehyde | Ketene silyl acetal of methyl acetate | (S,S)-tBu-Pybox | Cu(OTf)₂ | -78 | 85 | - | 95 | [22] |

The catalytic cycle for the Cu(II)-Pybox catalyzed Mukaiyama aldol reaction is illustrated below.

Conclusion

The discovery and development of Pybox ligands have significantly impacted the field of asymmetric catalysis. Their modular and straightforward synthesis, coupled with their ability to form well-defined chiral environments around various metal centers, has enabled a wide array of highly enantioselective transformations. The detailed experimental protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the further exploration and application of these versatile ligands in the synthesis of complex chiral molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Para-derivatized pybox ligands as sensitizers in highly luminescent Ln(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Wholesale (S)-(+)-2-Amino-2-phenylethanol CAS:20989-17-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 9. (S)-(+)-2-Phenylglycinol 98 20989-17-7 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PYBOX配体 - 大结合位点和刚性支架 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 18. labxing.com [labxing.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Mukaiyama Aldol Addition [organic-chemistry.org]

Spectroscopic Characterization of (S,S)-Ph-pybox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral ligand (S,S)-Ph-pybox, chemically known as 2,6-bis[(4S)-4-phenyl-4,5-dihydrooxazol-2-yl]pyridine. (S,S)-Ph-pybox is a C2-symmetric tridentate ligand widely employed in asymmetric catalysis. A thorough understanding of its spectroscopic properties is essential for its synthesis, quality control, and the characterization of its metal complexes. This document outlines the expected data from various spectroscopic techniques, detailed experimental protocols, and a workflow for its synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for (S,S)-Ph-pybox.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 174500-20-0 | [1][2][3] |

| Molecular Formula | C₂₃H₁₉N₃O₂ | [1][2][4] |

| Molecular Weight | 369.42 g/mol | [1][4] |

| Melting Point | 171-175 °C | [1][3] |

| Optical Activity [α]²⁰/D | -224° (c=1 in CHCl₃) | [1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.15 | d | 2H, Pyridine-H (ortho) |

| ~7.90 | t | 1H, Pyridine-H (para) |

| ~7.40 - 7.20 | m | 10H, Phenyl-H |

| ~5.50 | dd | 2H, Oxazoline-CH |

| ~4.80 | t | 2H, Oxazoline-CH₂ |

| ~4.30 | dd | 2H, Oxazoline-CH₂ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=N (Oxazoline) |

| ~148.0 | C-N (Pyridine) |

| ~141.0 | C-ipso (Phenyl) |

| ~137.0 | C-para (Pyridine) |

| ~128.5 | C-ortho/meta (Phenyl) |

| ~126.0 | C-para (Phenyl) |

| ~124.0 | C-meta (Pyridine) |

| ~75.0 | CH (Oxazoline) |

| ~70.0 | CH₂ (Oxazoline) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=N Stretch (Oxazoline) |

| ~1590 | Strong | C=C Stretch (Pyridine Ring) |

| ~1495 | Medium | C=C Stretch (Phenyl Ring) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1250 | Strong | C-O-C Asymmetric Stretch |

| ~1050 | Strong | C-O-C Symmetric Stretch |

| ~750 & ~700 | Strong | C-H Out-of-plane Bending (Aromatic) |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λ_max (nm) | Solvent | Assignment |

| ~260 | Acetonitrile | π → π* (Pyridine) |

| ~280 | Acetonitrile | π → π* (Phenyl) |

Table 5: Mass Spectrometry (MS) Data

| Technique | Mode | m/z | Assignment |

| ESI | Positive | 370.1550 | [M+H]⁺ |

| ESI | Positive | 392.1369 | [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of (S,S)-Ph-pybox are provided below.

Synthesis of (S,S)-Ph-pybox

The synthesis of (S,S)-Ph-pybox is typically achieved through the condensation of pyridine-2,6-dicarbonitrile with two equivalents of (S)-phenylglycinol.

Materials:

-

Pyridine-2,6-dicarbonitrile

-

(S)-Phenylglycinol

-

Anhydrous Zinc(II) chloride (catalyst)

-

Anhydrous Toluene (solvent)

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyridine-2,6-dicarbonitrile (1.0 eq) in anhydrous toluene, add (S)-phenylglycinol (2.2 eq).

-

Add a catalytic amount of anhydrous zinc(II) chloride (0.1 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S,S)-Ph-pybox as a white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of (S,S)-Ph-pybox in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Place a small amount of the solid (S,S)-Ph-pybox sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR Spectrometer with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of (S,S)-Ph-pybox in a spectroscopic grade solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

Data Acquisition:

-

Instrument: UV-Vis Spectrophotometer

-

Solvent: Acetonitrile

-

Spectral Range: 200 - 800 nm

-

Scan Speed: Medium

-

Baseline: Use the same solvent as a blank to record the baseline.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of (S,S)-Ph-pybox in a suitable solvent for ESI, such as methanol or acetonitrile (e.g., 10 µg/mL).

-

A small amount of formic acid may be added to promote protonation for positive ion mode.

Data Acquisition:

-

Instrument: High-Resolution Mass Spectrometer with an ESI source

-

Ionization Mode: Positive

-

Mass Range: m/z 100 - 1000

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Synthesis Workflow

The following diagram illustrates the synthesis of (S,S)-Ph-pybox.

Caption: Synthesis workflow for (S,S)-Ph-pybox.

References

A Comprehensive Technical Guide to Metal Complexes of 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine ((S,S)-Ph-pybox)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, characterization, and application of metal complexes featuring the chiral ligand 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine, commonly known as (S,S)-Ph-pybox. This C₂-symmetric, tridentate ligand has emerged as a cornerstone in the field of asymmetric catalysis due to its ability to form well-defined, stereochemically rigid complexes with a wide array of metals. These complexes have demonstrated remarkable efficacy and enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This document details the structural and electronic properties of these complexes, summarizes their catalytic applications with quantitative data, provides exemplary experimental protocols, and explores their potential relevance in drug development.

Introduction

Pyridine-linked bis(oxazoline) ligands, or "pybox" ligands, represent a significant class of chiral ligands in asymmetric synthesis.[1] Their prominence stems from their modular synthesis, thermal stability, and their capacity to act as tridentate "pincer-type" ligands that coordinate effectively with a broad spectrum of metals, including alkaline earth, d-transition, and f-transition metals.[1] The (S,S)-Ph-pybox ligand, featuring phenyl substituents at the stereogenic centers of the oxazoline rings, is a key member of this family.

Upon coordination to a metal center through its three nitrogen atoms (one from the pyridine ring and two from the oxazoline rings), (S,S)-Ph-pybox creates a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.[1] The two stereogenic centers positioned near the metal center are pivotal in influencing the enantioselective process.[1] This guide focuses specifically on the metal complexes derived from this ligand, exploring their fundamental properties and catalytic prowess.

Synthesis and Complexation

The synthesis of the (S,S)-Ph-pybox ligand and its subsequent complexation with metal ions are foundational procedures for its use in catalysis.

Ligand Synthesis

The general synthesis of pybox ligands is a well-established, two-step process. It begins with the preparation of a chiral amino alcohol, followed by a condensation reaction with a pyridine dinitrile derivative. For (S,S)-Ph-pybox, the precursor is (S)-2-amino-2-phenylethanol.

References

chiroptical properties of Ph-pybox metal complexes

An In-depth Technical Guide to the Chiroptical Properties of Ph-pybox Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bis(oxazoline) ligands, particularly those with a pyridine (Pybox) or phenyl (Phebox) backbone, are classified as "privileged" ligands in asymmetric catalysis.[1][2] Their C2-symmetric nature, rigid tridentate coordination, and the stereogenic centers positioned near the metal core allow for exceptional control over enantioselective processes.[3][4] Ph-pybox, or 2,6-bis(4-phenyloxazolin-2-yl)pyridine, and its derivatives form stable complexes with a wide array of d-block and f-block metals, influencing not only their catalytic activity but also imparting unique chiroptical properties.[3][4][5]

This guide delves into the core chiroptical characteristics of Ph-pybox metal complexes, focusing on their synthesis, analysis through circular dichroism (CD) and circularly polarized luminescence (CPL), and their applications in asymmetric synthesis—a critical area for drug development.

Synthesis and Complex Formation

The synthesis of Ph-pybox ligands is well-established, typically involving the condensation of a chiral β-amino alcohol with a dinitrile, often catalyzed by a Lewis acid like zinc triflate.[6][7] The chirality is introduced via the enantiopure amino alcohol, which is commonly derived from an amino acid.[2]

Upon synthesis, these tridentate "pincer-type" ligands readily coordinate with a variety of metal ions, including rhodium, ruthenium, iron, indium, and lanthanides (e.g., Eu³⁺, Tb³⁺).[3][5][8][9] The resulting complexes often adopt a square pyramidal or distorted octahedral geometry, creating a well-defined chiral pocket around the metal's active site.[2]

Chiroptical Properties and Analysis

Chiroptical spectroscopy probes the differential interaction of chiral molecules with left- and right-circularly polarized light. For Ph-pybox metal complexes, the primary techniques are Electronic Circular Dichroism (ECD or simply CD) and Circularly Polarized Luminescence (CPL).

Electronic Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the complex.

-

Far-UV Region (190–250 nm): Provides insight into the secondary structure of the ligand backbone.[10]

-

Near-UV Region (250–350 nm): Reflects the chiral environment around the aromatic side chains (phenyl groups) and the pyridine core.[10] The coordination to a metal ion often enhances the CD signals due to the rigidification of the ligand's conformation.[5]

Circularly Polarized Luminescence (CPL) Spectroscopy

CPL is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral, luminescent sample.[11][12] This technique is particularly powerful for studying the chiroptical properties of lanthanide complexes. Ph-pybox ligands can act as "antenna" chromophores, absorbing light and efficiently sensitizing the lanthanide ion, which then emits CPL.[5]

The key metric in CPL is the luminescence dissymmetry factor (glum), which quantifies the degree of circular polarization in the emitted light.[12][13]

glum = 2 * (IL - IR) / (IL + IR)

Where IL and IR are the intensities of left- and right-circularly polarized emission, respectively. The value of glum ranges from +2 to -2.[13] Chiral lanthanide complexes featuring Ph-pybox ligands have shown strong CPL activity, which is valuable for applications in chiroptical probes and security materials.[11][14]

Applications in Asymmetric Catalysis

Ph-pybox metal complexes are highly effective catalysts for a wide range of asymmetric reactions, consistently producing high enantiomeric excesses (ee). The predictable stereochemical outcome is a direct result of the well-defined chiral environment imposed by the ligand.

Quantitative Data Summary

The following table summarizes the performance of Ph-pybox and related Pybox metal complexes in key asymmetric catalytic reactions.

| Reaction | Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Hydrosilylation | (iPrPybox)Fe(CH2SiMe3)2 | 2,4,6-trimethylacetophenone | 0.3 | 16 | 93 | [8] |

| Hydrosilylation | (iPrPybox)Fe(CH2SiMe3)2 | α-tetralone | 0.3 | >99 | 54 | [8] |

| C-H Amination | Ru-Pybox complex | Sulfamoyl Azides | 1.0 | up to 98 | up to 98 | [15] |

| Hydrosilylation | Rh-Pybox trichloride | Ketones | < 1.0 | High | up to 99 | [3] |

| Allylation | In(OTf)3 / Pybox | Aldehydes | 20 | High | 60 - 93 | [9] |

Experimental Protocols

Protocol: Synthesis of (S,S)-Ph-pybox Ligand

This protocol is adapted from established methods.[6][7]

-

Reagents & Setup: To an oven-dried flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile, (S)-2-amino-4-phenylbutan-1-ol (2.2 equivalents), and anhydrous zinc trifluoromethanesulfonate (10 mol%).

-

Solvent: Add anhydrous toluene to the flask.

-

Reaction: Heat the mixture to 120 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure (S,S)-Ph-pybox ligand.

Protocol: Measurement of Circular Dichroism (CD)

This is a general procedure for acquiring a CD spectrum.[10][16]

-

Sample Preparation: Prepare a solution of the Ph-pybox metal complex in a suitable, non-absorbing buffer or solvent (e.g., phosphate buffer, acetonitrile). The optimal concentration depends on the pathlength of the cuvette (typically 0.1-1.0 mg/mL for a 0.1 cm cuvette).[10][16] Ensure the sample is free of particulates by filtration.

-

Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to prevent ozone formation from the UV lamp.[17]

-

Blank Spectrum: Record a baseline spectrum of the solvent/buffer in the same cuvette that will be used for the sample.

-

Sample Spectrum: Record the spectrum of the sample over the desired wavelength range (e.g., 190-350 nm). Key parameters to set include bandwidth, scan speed, and data pitch (step size).[18]

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. Convert the data from ellipticity (mdeg) to molar ellipticity ([θ]) for standardized comparison.[10]

Protocol: Measurement of Circularly Polarized Luminescence (CPL)

This protocol outlines the general steps for CPL measurement.[12][13]

-

Instrumentation: A dedicated CPL spectrometer or a photoluminescence spectrometer fitted with a photoelastic modulator (PEM) is required.[11][13]

-

Sample Preparation: Prepare a solution of the luminescent complex in a suitable solvent. The concentration should be optimized to provide sufficient emission intensity without causing self-absorption.

-

Excitation: Irradiate the sample with unpolarized light at a wavelength corresponding to an absorption band of the ligand (the "antenna").

-

Detection: The emitted light passes through a PEM and a linear polarizer. The PEM rapidly modulates the polarization state, allowing for the separate detection of left- (IL) and right- (IR) circularly polarized components.

-

Data Analysis: The instrument's software calculates the CPL spectrum (ΔI = IL - IR) and the dissymmetry factor (glum) as a function of wavelength.

Summary and Outlook

Ph-pybox metal complexes represent a cornerstone in the field of asymmetric catalysis and chiroptical materials. Their robust and tunable structures allow for exquisite stereocontrol in chemical transformations vital to the pharmaceutical industry. The study of their chiroptical properties, particularly through CPL spectroscopy with lanthanide complexes, is opening new avenues for the development of advanced materials for optical devices, bio-imaging, and secure data encryption. Future research will likely focus on expanding the catalytic scope of these complexes and designing novel ligands with enhanced luminescence and greater dissymmetry factors for next-generation chiroptical applications.

References

- 1. Privileged chiral photosensitizers: tunable pybox complexes for asymmetric photochemistry - American Chemical Society [acs.digitellinc.com]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. blog.strem.com [blog.strem.com]

- 5. d-nb.info [d-nb.info]

- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 10. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. edinst.com [edinst.com]

- 12. edinst.com [edinst.com]

- 13. edin.becdn.net [edin.becdn.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Pybox Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pybox Ligands in Enantioselective Catalysis

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of effective pharmaceuticals and fine chemicals, the pyridine-bis(oxazoline) ligand family, commonly known as Pybox, has established itself as a cornerstone.[1][2][3] These C2-symmetric, tridentate "pincer" ligands, first introduced by Nishiyama in 1989, have demonstrated remarkable efficacy and versatility across a wide spectrum of enantioselective transformations.[2][3] Their rigid scaffold and tunable steric and electronic properties, achieved through modification of the oxazoline substituents, allow for the creation of a chiral microenvironment around a coordinated metal center, thereby directing the stereochemical outcome of a reaction with high fidelity.[4][5]

This technical guide provides an in-depth exploration of the foundational principles of Pybox ligands in asymmetric catalysis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and a clear visualization of the underlying mechanistic pathways.

Core Principles of Pybox Ligands

The efficacy of Pybox ligands stems from their unique structural and electronic features:

-

C2-Symmetry: The C2-symmetric nature of Pybox ligands simplifies the number of possible transition states in a catalytic cycle, which is often a key factor in achieving high enantioselectivity.[3]

-

Tridentate Coordination: The three nitrogen donor atoms of the pyridine and two oxazoline rings bind to a metal center in a meridional fashion, creating a rigid and well-defined chiral pocket.[4] This "pincer" coordination enhances the stability of the resulting metal complex.

-

Tunability: The substituents at the 4-position of the oxazoline rings can be readily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand.[2] This modularity is crucial for optimizing the catalyst for a specific substrate and reaction type. Common substituents include isopropyl (i-Pr), phenyl (Ph), and tert-butyl (t-Bu).

-

Broad Metal Compatibility: Pybox ligands can coordinate with a diverse range of metals, including ruthenium, iron, copper, rhodium, nickel, ytterbium, and lanthanum, further expanding their applicability in catalysis.[2][6]

Synthesis of Pybox Ligands and their Metal Complexes

The synthesis of Pybox ligands is typically achieved through the condensation of a pyridine dinitrile with a chiral amino alcohol. The following is a representative protocol for the synthesis of (S,S)-iPr-Pybox.

Experimental Protocol: Synthesis of (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox)

Materials:

-

2,6-Pyridinedicarbonitrile

-

(S)-Valinol

-

Zinc trifluoromethanesulfonate (Zn(OTf)2)

-

Anhydrous toluene

-

Anhydrous dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2,6-pyridinedicarbonitrile (1.0 eq) and (S)-valinol (2.2 eq).

-

Add anhydrous toluene to the flask to create a suspension.

-

Add a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)2) (e.g., 10 mol%).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (S,S)-iPr-Pybox ligand.

Experimental Protocol: General Procedure for the in situ Formation of a Pybox-Metal Catalyst

Materials:

-

Pybox ligand (e.g., (S,S)-iPr-Pybox)

-

Metal salt (e.g., RuCl3·nH2O, Fe(OAc)2, Cu(OTf)2)

-

Anhydrous solvent (e.g., THF, CH2Cl2, toluene)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the desired Pybox ligand (e.g., 1.1 eq relative to the metal).

-

Add the appropriate anhydrous solvent.

-

Add the metal salt (1.0 eq) to the solution.

-

Stir the mixture at room temperature or elevated temperature for a specified period (e.g., 30 minutes to several hours) to allow for complex formation. The resulting solution of the chiral catalyst is then used directly for the asymmetric reaction.

Applications in Asymmetric Catalysis: A Comparative Overview

Pybox-metal complexes have been successfully employed in a multitude of asymmetric transformations. The choice of both the metal and the Pybox ligand's substituents is critical for achieving high yield and enantioselectivity.

Asymmetric Hydrosilylation of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Pybox-metal complexes, particularly with iron and ruthenium, have proven to be effective catalysts for this reaction.

| Entry | Substrate | Pybox Ligand | Metal Precursor | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (S,S)-iPr-Pybox | Fe(OAc)2 | >99 | 37 | [6] |

| 2 | Acetophenone | (S,S)-tBu-Pybox | Fe(OAc)2 | 95 | 88 | [6] |

| 3 | 1-Naphthyl methyl ketone | (S,S)-iPr-Pybox | RuCl3 | 98 | 95 | [2] |

| 4 | 2-Acetylpyridine | (S,S)-Ph-Pybox | RhCl3 | 96 | 99 | [5] |

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone with a Pybox-Iron Catalyst [7]

Materials:

-

(S,S)-tBu-Pybox

-

Fe(OAc)2

-

Acetophenone

-

Diphenylsilane (Ph2SiH2)

-

Anhydrous tetrahydrofuran (THF)

-

1 M HCl

Procedure:

-

In an inert atmosphere glovebox, prepare the catalyst in situ by stirring (S,S)-tBu-Pybox (0.011 mmol) and Fe(OAc)2 (0.01 mmol) in anhydrous THF (1 mL) at 65 °C for 1 hour.

-

In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (4 mL).

-

To the substrate solution, add diphenylsilane (2.0 mmol).

-

Add the prepared catalyst solution to the substrate/silane mixture.

-

Stir the reaction at 65 °C and monitor by TLC or GC.

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Pybox-lanthanide and Pybox-iron complexes have been shown to catalyze this reaction with high enantioselectivity.

| Entry | Dienophile | Diene | Pybox Ligand | Metal Precursor | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| 1 | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | (S,S)-Ph-Pybox | Yb(OTf)3 | 95 | 98:2 | 98 | |

| 2 | 3-Crotonoyl-2-oxazolidinone | Cyclopentadiene | (S,S)-iPr-Pybox | La(OTf)3 | 85 | 95:5 | 92 | [8] |

| 3 | Methyl acrylate | Cyclopentadiene | (S,S)-Ph-Pybox | Fe(ClO4)3 | 92 | 96:4 | 95 | [6] |

Asymmetric Negishi Cross-Coupling

The formation of carbon-carbon bonds via cross-coupling reactions is central to modern organic synthesis. Pybox-nickel complexes have been successfully applied to the asymmetric Negishi cross-coupling of secondary allylic chlorides with organozinc reagents.[9]

| Entry | Allylic Chloride | Organozinc Reagent | Pybox Ligand | Yield (%) | ee (%) | Reference |

| 1 | cinnamyl chloride | MeZnCl | (S,S)-CH2CH2Ph-Pybox | 85 | 92 | [9] |

| 2 | 3-chloro-1-phenylprop-1-ene | EtZnCl | (S,S)-iPr-Pybox | 90 | 88 | [9] |

| 3 | (E)-3-chloro-1,5-diphenylpent-1-ene | n-BuZnCl | (S,S)-CH2CH2Ph-Pybox | 78 | 95 | [9] |

Asymmetric Mannich Reaction